dimethyl[(1E)-2-nitroethenyl]amine
Overview
Description
dimethyl[(1E)-2-nitroethenyl]amine is an organic compound with the molecular formula C4H8N2O2. It is also known as 1-dimethylamino-2-nitroethylene. This compound is characterized by the presence of a nitro group (-NO2) and a dimethylamino group (-N(CH3)2) attached to an ethylene backbone. It is a crystalline solid with an orange color and is used as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
dimethyl[(1E)-2-nitroethenyl]amine can be synthesized through a one-step reaction involving nitromethane and N,N-dimethylformamide dimethyl acetal (DMF-DMA). The reaction is carried out in methanol at 80°C for one hour. After the reaction is complete, the mixture is cooled to 0°C to precipitate the product, which is then filtered and dried under reduced pressure .
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route as the laboratory method. The reaction conditions are optimized for large-scale production, ensuring high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
dimethyl[(1E)-2-nitroethenyl]amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) or other amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of N,N-dimethyl-2-aminoethenamine.
Substitution: Formation of substituted ethenamines depending on the nucleophile used.
Scientific Research Applications
dimethyl[(1E)-2-nitroethenyl]amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of dimethyl[(1E)-2-nitroethenyl]amine involves its interaction with molecular targets through its nitro and dimethylamino groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-2-nitrovinylamine
- N,N-Dimethyl-2-nitroethenamine
- 1-Nitro-2-(dimethylamino)ethylene
Uniqueness
dimethyl[(1E)-2-nitroethenyl]amine is unique due to its specific combination of a nitro group and a dimethylamino group on an ethylene backbone. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
N,N-dimethyl-2-nitroethenamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O2/c1-5(2)3-4-6(7)8/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOVQYWMFZTKMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101305769 | |
Record name | N,N-Dimethyl-2-nitroethenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101305769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190-92-7 | |
Record name | N,N-Dimethyl-2-nitroethenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190-92-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Dimethyl-2-nitroethenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101305769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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